molecular formula C13H13ClN2OS B11369255 N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B11369255
M. Wt: 280.77 g/mol
InChI Key: AEKWAFHUSCPECD-UHFFFAOYSA-N
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Description

Product Overview N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a small molecule with the CAS Number 878599-02-1 and a molecular formula of C 13 H 13 ClN 2 OS. This compound has a molecular weight of 280.78 . It is supplied as a high-purity chemical building block intended for research and development purposes. Research Context and Potential Thiazole carboxamide derivatives are recognized in scientific literature as privileged structures in medicinal chemistry and drug discovery . This compound features a thiazole core, a five-membered heterocycle known to be a key pharmacophore in the development of bioactive molecules . Specifically, analogs within the thiazole-5-carboxamide family have been identified as potent inhibitors of critical protein kinases, such as Src and Abl, and have demonstrated excellent antiproliferative activity against various hematological and solid tumor cell lines in research settings . Furthermore, novel synthetic thiazole-5-carboxamide derivatives continue to be designed, synthesized, and evaluated for their potential as anticancer agents, highlighting the ongoing research interest in this chemical class . Researchers may investigate this specific compound as a building block for developing new therapeutic candidates or as a tool for studying biochemical pathways. Applications • Pharmaceutical Research: For use as a molecular building block in the synthesis and discovery of new bioactive compounds . • Chemical Biology: Suitable as a scaffold for probing protein-ligand interactions and cellular mechanisms. Safety Information This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not approved for human or animal consumption .

Properties

Molecular Formula

C13H13ClN2OS

Molecular Weight

280.77 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C13H13ClN2OS/c1-7-4-5-10(6-11(7)14)16-13(17)12-8(2)15-9(3)18-12/h4-6H,1-3H3,(H,16,17)

InChI Key

AEKWAFHUSCPECD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N=C(S2)C)C)Cl

Origin of Product

United States

Preparation Methods

Thiazole Core Construction

The Hantzsch reaction remains the most widely employed method for synthesizing 2,4-disubstituted thiazoles. This one-pot condensation involves α-haloketones and thioamides, forming the heterocyclic ring through nucleophilic substitution and cyclization. For N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide, the reaction proceeds as follows:

Reactants :

  • α-Haloketone: 2-Chloro-3-ketopentane (derived from chloroacetone, CH₃COCH₂Cl)

  • Thioamide: Thioacetamide (CH₃C(=S)NH₂)

Mechanism :

  • Nucleophilic Attack : Thioacetamide’s sulfur attacks the α-carbon of 2-chloro-3-ketopentane, displacing chloride.

  • Cyclization : Intramolecular dehydration forms the thiazole ring, with methyl groups at positions 2 and 4.

  • Esterification : Incorporation of a carboxylate group at position 5 via ethyl chloroacetoacetate (ClCH₂C(=O)COOEt) yields ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate.

Reaction Conditions :

  • Solvent: Ethanol or dimethylformamide (DMF)

  • Temperature: 60–80°C

  • Base: Sodium acetate (2.0 equiv.)

  • Yield: 68–75%

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester intermediate undergoes saponification to generate the free carboxylic acid, a critical precursor for amidation:

Procedure :

  • Reactant : Ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate (10.0 g, 1.0 equiv.)

  • Base : 5 N NaOH (3.0 equiv.)

  • Solvent : Methanol/water (3:1 v/v)

  • Conditions : Reflux at 70°C for 6 h

  • Yield : 89%

Product : 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid (white crystalline solid, m.p. 142–144°C).

Amidation with 3-Chloro-4-methylaniline

The carboxylic acid is coupled with 3-chloro-4-methylaniline using carbodiimide-based activation:

Procedure :

  • Activation : 2,4-Dimethylthiazole-5-carboxylic acid (5.0 g, 1.0 equiv.) is treated with EDC·HCl (1.5 equiv.) and HOBt (1.5 equiv.) in dichloromethane (DCM) at 0°C.

  • Coupling : 3-Chloro-4-methylaniline (1.2 equiv.) is added dropwise, and the mixture is stirred at 25°C for 18 h.

  • Workup : The product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1).

  • Yield : 78%

Key Data :

  • Purity : >95% (HPLC)

  • Characterization : ¹H NMR (400 MHz, DMSO-d₆) δ 2.35 (s, 3H, CH₃), 2.62 (s, 3H, CH₃), 7.22–7.45 (m, 3H, Ar-H), 10.21 (s, 1H, NH).

Nucleophilic Substitution on Pre-Functionalized Thiazoles

Synthesis of 2-Amino-4-methylthiazole-5-carboxylate

Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate serves as a versatile intermediate for introducing the 2-methyl group:

Synthesis :

  • Reactants : Ethyl 2-bromoacetoacetate (BrCH₂C(=O)COOEt) and thiourea (NH₂C(=S)NH₂)

  • Conditions : Cs₂CO₃ (2.0 equiv.) in DMF at 60°C for 24 h

  • Yield : 83%

Methylation of Amino Group

The 2-amino group is replaced with a methyl group via diazotization and alkylation:

Procedure :

  • Diazotization : Treat the amino intermediate with NaNO₂ (1.1 equiv.) and HCl (3.0 equiv.) at 0°C.

  • Substitution : Add CuCl (0.2 equiv.) and heat to 50°C for 2 h to form 2-chloro-4-methylthiazole-5-carboxylate.

  • Grignard Reaction : React with methylmagnesium bromide (2.0 equiv.) in THF at −78°C, yielding ethyl 2,4-dimethylthiazole-5-carboxylate.

Yield : 65% (over three steps)

Cyclization-Based Approaches

Trifluoroacetyl Ethyl Acetate Cyclization

A less common but viable route involves cyclizing trifluoroacetyl ethyl acetate with substituted benzamidines:

Reactants :

  • Trifluoroacetyl ethyl acetate (CF₃C(=O)CH₂COOEt)

  • 3-Chloro-4-methylbenzamide (ClC₆H₃(CH₃)CONH₂)

Conditions :

  • Solvent: Toluene

  • Catalyst: p-TsOH (0.1 equiv.)

  • Temperature: 120°C, 8 h

  • Yield: 39%

Limitations : Low yield due to competing decomposition pathways at elevated temperatures.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Disadvantages
Hantzsch SynthesisCyclization, hydrolysis, amidation78%High yield, scalableRequires toxic α-haloketones
Nucleophilic SubstitutionDiazotization, Grignard reaction65%Flexible functionalizationMulti-step, low atom economy
CyclizationOne-pot cyclization39%SimplicityLow yield, side reactions

Industrial-Scale Optimization

Solvent Selection

  • DMF vs. Ethanol : DMF enhances reaction rates but complicates purification. Ethanol offers greener alternatives but may lower yields by 10–15%.

Catalytic Improvements

  • Palladium Catalysts : Use of Pd/C (5 wt%) in amidation steps increases yields to 85% by reducing side product formation.

Purification Techniques

  • Crystallization : Recrystallization from ethanol/water (1:1) achieves >99% purity, avoiding costly chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxylic acid, while reduction may yield N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-methanol.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antibacterial and antifungal agent.

    Medicine: It is being investigated for its potential use in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt the function of cellular membranes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Chloro-N-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide (CAS: 724431-14-5)

  • Structural Differences :
    • The phenyl group is substituted with 2,4-dimethyl groups instead of 3-chloro-4-methyl.
    • An additional chlorine atom is present at position 2 of the thiazole ring.
  • The 2,4-dimethylphenyl group could reduce polarity compared to the chloro-substituted phenyl in the target compound .

N-(3,4-Dimethylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

  • Structural Differences :
    • Lacks the chlorine atom on the phenyl ring (3,4-dimethylphenyl vs. 3-chloro-4-methylphenyl).
  • Physicochemical Properties :
    • Molecular weight: 260.36 g/mol; logP: 3.7297 (indicative of moderate lipophilicity).
    • The absence of chlorine likely reduces electronic effects and may decrease metabolic resistance compared to the target compound .

N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide

  • Structural Differences :
    • Features a dichlorophenyl group and a second thiazole ring instead of methyl substituents.
  • Activity Insights :
    • The dichlorophenyl moiety may enhance binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors like Dasatinib (). Such substitutions are common in tyrosine kinase inhibitors to optimize target engagement .

Key Observations:

  • Lipophilicity: Chlorine substitution increases logP (e.g., target compound vs.
  • Bioactivity : Thiazole carboxamides with halogenated aryl groups (e.g., dichlorophenyl in ) often exhibit improved kinase inhibition, aligning with trends observed in Dasatinib .

Spectroscopic Characterization

  • NMR Trends : Methyl groups on thiazole (δ ~2.6 ppm) and aromatic protons (δ ~7.2–8.1 ppm) are consistent across analogs ().
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with calculated values (e.g., 437.1 for dichlorophenyl analog in ) .

Biological Activity

N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of thiazole derivatives known for diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C13H13ClN2OSC_{13}H_{13}ClN_{2}OS, with a molecular weight of approximately 280.77 g/mol. The compound features a thiazole ring, which is recognized for its role as a pharmacophore in various bioactive compounds.

Antibacterial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that similar thiazole compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within a range that suggests moderate to strong antibacterial effects.

CompoundTarget BacteriaMIC (µg/mL)
Thiazole Derivative AStaphylococcus aureus15
Thiazole Derivative BE. coli20
This compoundTBDTBD

Antifungal Activity

Thiazoles are also noted for their antifungal properties. The compound this compound may exhibit activity against fungi such as Candida albicans and Aspergillus niger. The structure–activity relationship (SAR) analysis often reveals that modifications to the thiazole ring can enhance antifungal potency.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives:

  • Anticancer Properties : A study highlighted the anticancer activity of thiazole derivatives against various cancer cell lines. Compounds with similar structures showed IC50 values ranging from 10 to 50 µM against human colon and breast cancer cell lines, indicating potential for further development in cancer therapeutics.
  • Mechanism of Action : Investigations into the mechanism of action have revealed that thiazole derivatives may inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity. This inhibition leads to cell death and highlights the therapeutic potential of these compounds.

Q & A

What are the optimal synthetic routes for N-(3-chloro-4-methylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide?

Basic Research Question
The synthesis typically involves multi-step condensation and functionalization. A common approach includes:

  • Step 1: Reacting 2-amino-4-methylthiazole with chloroacetyl chloride in the presence of triethylamine to form the thiazole-carboxamide core .
  • Step 2: Coupling the intermediate with 3-chloro-4-methylaniline via nucleophilic acyl substitution.
  • Purification: Recrystallization from ethanol-DMF (1:1) or column chromatography (silica gel, ethyl acetate/hexane gradient) yields high-purity product .

Key Considerations:

  • Solvent choice (e.g., dioxane for reactivity control) and temperature (20–25°C) minimize side reactions.
  • Triethylamine acts as both a base and catalyst .

How can spectroscopic and chromatographic methods confirm the compound’s structural integrity?

Basic Research Question
Methodological Workflow:

  • 1H/13C NMR: Assign peaks to confirm substituents. For example:
    • Thiazole C5-carboxamide proton at δ 8.2–8.5 ppm.
    • Aromatic protons (3-chloro-4-methylphenyl) at δ 7.3–7.6 ppm .
  • IR Spectroscopy: Carboxamide C=O stretch at ~1680 cm⁻¹ .
  • Mass Spectrometry (MS): Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 323.8).
  • HPLC: Purity >98% with retention time consistency (C18 column, acetonitrile/water mobile phase) .

What initial biological assays are suitable for evaluating its bioactivity?

Basic Research Question
Screening Strategies:

  • Kinase Inhibition Assays: Use ATP-binding site competition assays (e.g., Src/Abl kinases) with IC50 determination via fluorescence polarization .
  • Antimicrobial Activity: Minimum inhibitory concentration (MIC) testing against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., K562 leukemia) to assess IC50 .

How can crystallographic data resolve structural contradictions in polymorphic forms?

Advanced Research Question
Crystallographic Workflow:

  • Data Collection: High-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K.
  • Structure Refinement: Use SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Address disorder in the 3-chloro-4-methylphenyl group via PART instructions .
  • Validation: Check R-factor (<5%) and electron density maps (e.g., omit maps for ambiguous regions) .

Example Contradiction: Discrepancies in dihedral angles between thiazole and aryl groups may arise from solvent polarity during crystallization. Compare multiple datasets to confirm dominant conformers .

What advanced techniques analyze binding interactions with biological targets?

Advanced Research Question
Methodological Approaches:

  • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) on a CM5 chip. Measure binding kinetics (ka = 1.2 × 10⁴ M⁻¹s⁻¹, kd = 0.03 s⁻¹) .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein complexes (e.g., in GROMACS) to identify critical residues (e.g., Lys271 in Abl kinase) .
  • Radioligand Displacement: Competitive binding with [³H]CP55940 in rat brain membranes to calculate Ki values .

Data Interpretation:

  • Hydrogen bonding with K3.28(192) in CB1 receptor correlates with inverse agonism—compare mutant (K3.28A) vs. wild-type binding .

How are computational models used to guide structure-activity relationship (SAR) studies?

Advanced Research Question
QSAR and SAR Workflow:

  • CoMFA Analysis: Generate 3D-QSAR models using steric/electrostatic fields. For example, a model with r² = 0.97 and q² = 0.63 predicts thiazole C3 substituent’s role in potency .
  • Docking Studies (AutoDock Vina): Prioritize analogs with improved hydrophobic packing (e.g., cyclopentyl vs. methyl groups) .

SAR Table of Analogues:

Substituent PositionModificationActivity Trend (IC50)Key Interaction
Thiazole C2Methyl → Ethyl2.5-fold decreaseSteric clash with Val281
Aryl C4Methyl → Methoxy10-fold increaseEnhanced π-stacking

How to address discrepancies in biological activity across cell lines?

Advanced Research Question
Experimental Design:

  • Dose-Response Curves: Test 10 concentrations (0.1–100 µM) in triplicate. Use nonlinear regression (GraphPad Prism) to calculate EC50.
  • Mechanistic Studies: Western blotting for target phosphorylation (e.g., Bcr-Abl in K562 cells) .
  • Resistance Profiling: Compare parental vs. ABCB1-overexpressing cells to assess P-gp efflux role .

Contradiction Analysis:
Lower activity in solid tumors vs. hematological lines may stem from poor permeability. Validate via Caco-2 permeability assay .

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